molecular formula C18H19NO5S B11167745 Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate

Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate

Cat. No.: B11167745
M. Wt: 361.4 g/mol
InChI Key: VRWIGEGGSXTMHP-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate is a chemical compound with the molecular formula C17H19NO4S It is characterized by the presence of an ethyl ester group, a sulfonyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethyl 2-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate is unique due to its specific structural features, such as the presence of both sulfonyl and acetyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]benzoate

InChI

InChI=1S/C18H19NO5S/c1-3-24-18(21)15-6-4-5-7-16(15)19-17(20)12-25(22,23)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,20)

InChI Key

VRWIGEGGSXTMHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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